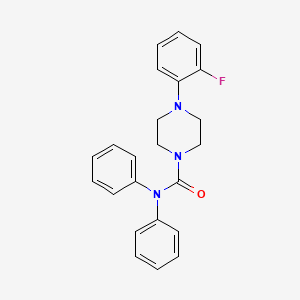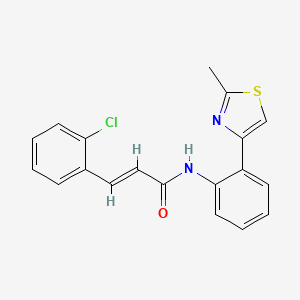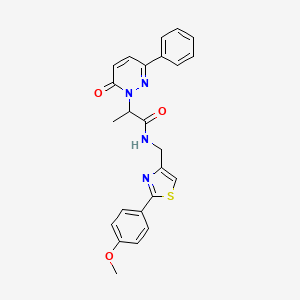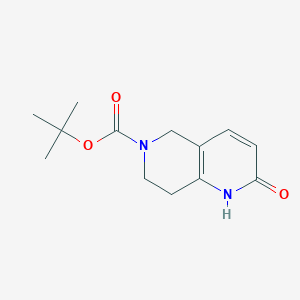
4-(2-fluorophenyl)-N,N-diphenylpiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(2-fluorophenyl)-N,N-diphenylpiperazine-1-carboxamide” is a complex organic molecule. It likely contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions or other standard organic chemistry procedures .Aplicaciones Científicas De Investigación
Fluorinated Compounds in Research
Synthetic Chemistry : Fluorinated compounds, such as 2-Fluoro-4-bromobiphenyl, are key intermediates in the synthesis of various materials, including pharmaceuticals and agrochemicals. The development of practical methods for the synthesis of fluorinated biphenyl derivatives showcases the importance of fluorinated compounds in synthetic chemistry and material science (Qiu et al., 2009).
Environmental Science : The study of fluorinated alternatives to long-chain perfluoroalkyl substances (PFAS) highlights the environmental impact of fluorinated compounds. These substances are used in various commercial products, and understanding their environmental fate and potential risks is crucial for risk assessment and management (Wang et al., 2013).
Medical Diagnostics : Fluorophores, including fluorinated compounds, are used in molecular imaging for cancer diagnosis. The study of the toxicity of organic fluorophores used in molecular imaging emphasizes the need for understanding the safety profiles of these compounds before clinical application (Alford et al., 2009).
Pharmaceutical Chemistry : Phenylpiperazine derivatives, which share a structural motif with the compound of interest, have been identified as having potential psychotropic activity. Research in this area could suggest possible applications of "4-(2-fluorophenyl)-N,N-diphenylpiperazine-1-carboxamide" in developing new pharmaceuticals (Maia et al., 2012).
Mecanismo De Acción
Target of Action
The primary target of 4-(2-fluorophenyl)-N,N-diphenylpiperazine-1-carboxamide is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis and regulation of adenosine function .
Mode of Action
This compound interacts with its targets, the ENTs, by inhibiting their function . It has been found to be more selective towards ENT2 than ENT1 . The inhibition of ENTs disrupts the normal function of these transporters, leading to changes in nucleotide synthesis and adenosine regulation .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis and adenosine regulation pathways . These pathways are crucial for various cellular functions, including energy transfer, signal transduction, and synthesis of nucleic acids. Disruption of these pathways can lead to various downstream effects, impacting cellular function and potentially leading to cell death .
Pharmacokinetics
Similar compounds have been studied, and their absorption, distribution, metabolism, and excretion (adme) properties have been characterized . These properties impact the bioavailability of the compound, influencing its effectiveness and potential side effects .
Result of Action
The result of the action of 4-(2-fluorophenyl)-N,N-diphenylpiperazine-1-carboxamide is the inhibition of ENTs, leading to disruption of nucleotide synthesis and adenosine regulation . This can have various molecular and cellular effects, potentially leading to cell death .
Propiedades
IUPAC Name |
4-(2-fluorophenyl)-N,N-diphenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O/c24-21-13-7-8-14-22(21)25-15-17-26(18-16-25)23(28)27(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14H,15-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHVVVKIALSGBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-4-chlorobenzene-1-sulfonamide](/img/structure/B2928828.png)

![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}adamantane-1-carboxamide](/img/structure/B2928830.png)
![3-[5-(Trifluoromethyl)-1H-imidazol-2-yl]benzonitrile](/img/structure/B2928831.png)

![7-Iodo-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylic acid](/img/structure/B2928837.png)
![1,6,7-trimethyl-8-(2-(3-methylpiperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![1-(4-Butoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2928842.png)
![1-{[3-Methoxy-4-(2-methylpropoxy)phenyl]methyl}piperazine dihydrochloride](/img/structure/B2928843.png)

![8-Oxa-2-azaspiro[4.5]decane hydrochloride](/img/structure/B2928848.png)
